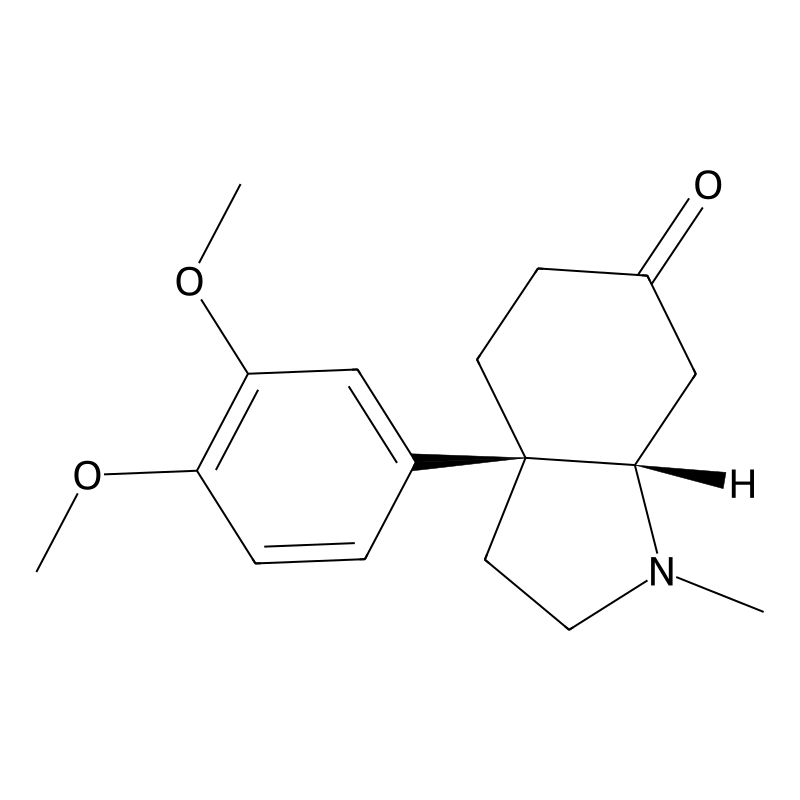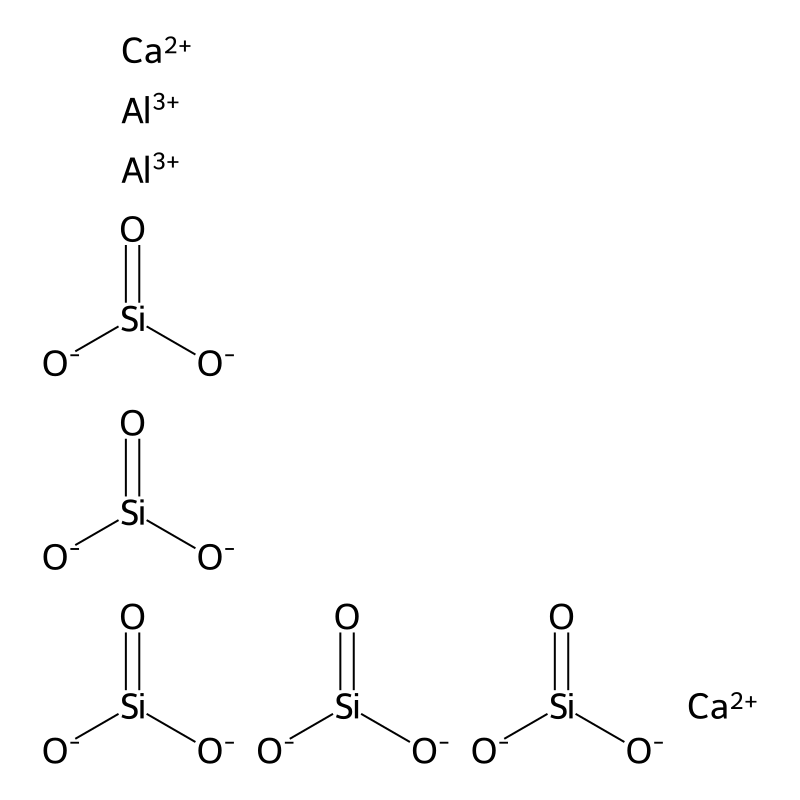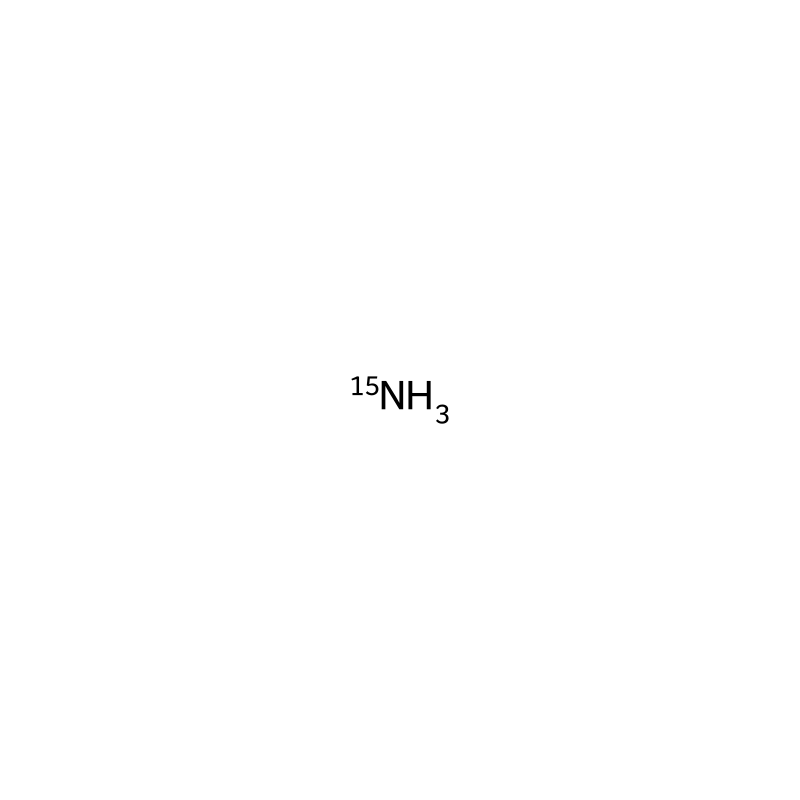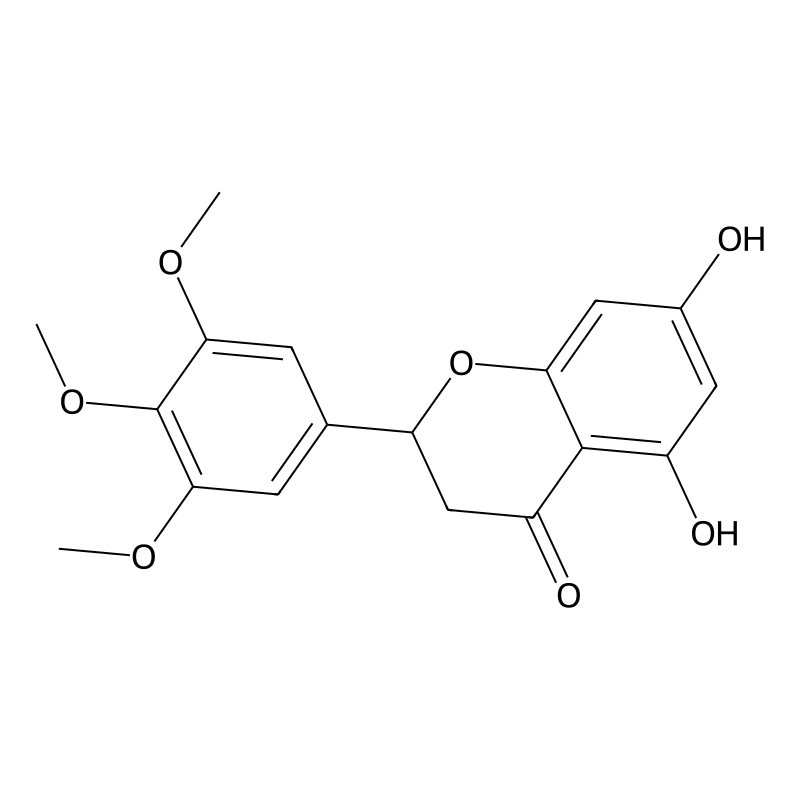Emricasan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Innate Immune Response Modulation
Research suggests that Emricasan may modulate the innate immune response, the body's first line of defense against pathogens. Studies have shown that Emricasan can dampen the activation of a protein complex called NLRP3, which plays a key role in triggering inflammation. This modulation of the innate immune response could be beneficial in treating conditions like sepsis, inflammatory bowel disease, and autoimmune disorders [].
Source
[] NLRP3 Activation and Regulation in Innate Immune Responses (NCBI bookshelf) ""
Potential for Organ Protection
Emricasan's ability to inhibit caspases has led to investigations into its potential for protecting organs from damage caused by excessive cell death. Research in animal models suggests that Emricasan may be effective in reducing liver injury, protecting heart tissue after a heart attack, and preventing neurodegeneration in models of neurologic diseases [].
Emricasan and COVID-19
Source
Autoimmunity, COVID-19, Post-COVID19 Syndrome and COVID-19 Vaccination (Google Books) ""
Emricasan is a small molecule classified as a pan-caspase inhibitor, specifically designed to inhibit various caspases involved in the apoptotic process. Its chemical formula is , and it has a molecular weight of approximately 569.51 g/mol. Emricasan has garnered attention for its potential therapeutic applications, particularly in liver diseases characterized by excessive apoptosis and inflammation, such as non-alcoholic fatty liver disease and hepatitis .
- Limited information is available on the safety profile of Emricasan.
- As a research compound, detailed safety studies might not be publicly available yet.
Please Note:
- The information on Emricasan is primarily derived from its potential as a drug candidate.
- Further research and clinical trials are needed to establish its efficacy, safety profile, and optimal use in various therapeutic settings.
- Formation of the Core Structure: Starting with appropriate precursors, a series of reactions establish the core phenyl and amide functionalities.
- Introduction of Fluorine Atoms: The tetrafluorophenoxy group is introduced through electrophilic aromatic substitution.
- Final Modifications: Additional steps refine the structure to ensure proper functional groups are present for biological activity.
Specific details on synthetic routes can be found in patents and chemical literature .
Emricasan is primarily investigated for its applications in treating liver diseases such as:
- Non-alcoholic fatty liver disease: It reduces hepatocyte apoptosis and inflammation.
- Chronic hepatitis: It shows promise in lowering serum aminotransferase levels.
- Liver fibrosis: Its role as an antifibrotic agent is under exploration .
Additionally, Emricasan has received orphan drug designation from the FDA for certain liver conditions, highlighting its therapeutic potential.
Studies on Emricasan's interactions reveal its ability to modulate various signaling pathways related to apoptosis and inflammation. It has been shown to inhibit type I interferon production during viral infections by mediating the cleavage of antiviral proteins . Furthermore, clinical trials have demonstrated that Emricasan can effectively decrease apoptotic markers in patients with chronic liver diseases, indicating its therapeutic efficacy .
Emricasan shares similarities with other caspase inhibitors but stands out due to its specific targeting of multiple caspases involved in hepatocyte apoptosis. Here are some comparable compounds:
| Compound Name | Type | Unique Features |
|---|---|---|
| Z-VAD-FMK | Pan-caspase inhibitor | Broad-spectrum inhibition but less specificity |
| Q-VD-OPh | Pan-caspase inhibitor | More potent against caspase-3 but less liver-specific |
| Ac-YVAD-CMK | Caspase-1 inhibitor | Selective for caspase-1; not broadly applicable |
Emricasan's unique profile as a pan-caspase inhibitor specifically effective in hepatic applications differentiates it from others in this class .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Treatment of non-alcoholic steatohepatitis (NASH)
Mechanism of Action
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]
Other CAS
Wikipedia
Use Classification
Dates
2: Xu M, Lee EM, Wen Z, Cheng Y, Huang WK, Qian X, Tcw J, Kouznetsova J, Ogden SC, Hammack C, Jacob F, Nguyen HN, Itkin M, Hanna C, Shinn P, Allen C, Michael SG, Simeonov A, Huang W, Christian KM, Goate A, Brennand KJ, Huang R, Xia M, Ming GL, Zheng W, Song H, Tang H. Identification of small-molecule inhibitors of Zika virus infection and induced neural cell death via a drug repurposing screen. Nat Med. 2016 Oct;22(10):1101-1107. doi: 10.1038/nm.4184. PubMed PMID: 27571349.
3: Brumatti G, Ma C, Lalaoui N, Nguyen NY, Navarro M, Tanzer MC, Richmond J, Ghisi M, Salmon JM, Silke N, Pomilio G, Glaser SP, de Valle E, Gugasyan R, Gurthridge MA, Condon SM, Johnstone RW, Lock R, Salvesen G, Wei A, Vaux DL, Ekert PG, Silke J. The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia. Sci Transl Med. 2016 May 18;8(339):339ra69. doi: 10.1126/scitranslmed.aad3099. PubMed PMID: 27194727.
4: Elbekai RH, Paranjpe MG, Contreras PC, Spada A. Carcinogenicity assessment of the pan-caspase inhibitor, emricasan, in Tg.rasH2 mice. Regul Toxicol Pharmacol. 2015 Jul;72(2):169-78. doi: 10.1016/j.yrtph.2015.04.007. Epub 2015 Apr 17. PubMed PMID: 25896096.
5: Barreyro FJ, Holod S, Finocchietto PV, Camino AM, Aquino JB, Avagnina A, Carreras MC, Poderoso JJ, Gores GJ. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Liver Int. 2015 Mar;35(3):953-66. doi: 10.1111/liv.12570. Epub 2014 Jun 6. PubMed PMID: 24750664.
6: Haddad JJ. Current opinion on 3-[2-[(2-tert-butyl-phenylaminooxalyl)-amino]-propionylamino]- 4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, an investigational drug targeting caspases and caspase-like proteases: the clinical trials in sight and recent anti-inflammatory advances. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):229-58. Review. PubMed PMID: 23859695.
7: McCall MD, Maciver AM, Kin T, Emamaullee J, Pawlick R, Edgar R, Shapiro AM. Caspase inhibitor IDN6556 facilitates marginal mass islet engraftment in a porcine islet autotransplant model. Transplantation. 2012 Jul 15;94(1):30-5. doi: 10.1097/TP.0b013e318257745d. PubMed PMID: 22706322.
8: McCall M, Toso C, Emamaullee J, Pawlick R, Edgar R, Davis J, Maciver A, Kin T, Arch R, Shapiro AM. The caspase inhibitor IDN-6556 (PF3491390) improves marginal mass engraftment after islet transplantation in mice. Surgery. 2011 Jul;150(1):48-55. doi: 10.1016/j.surg.2011.02.023. Epub 2011 May 18. PubMed PMID: 21596412.
9: Shiffman ML, Pockros P, McHutchison JG, Schiff ER, Morris M, Burgess G. Clinical trial: the efficacy and safety of oral PF-03491390, a pancaspase inhibitor - a randomized placebo-controlled study in patients with chronic hepatitis C. Aliment Pharmacol Ther. 2010 May;31(9):969-78. doi: 10.1111/j.1365-2036.2010.04264.x. Epub 2010 Feb 16. PubMed PMID: 20163376.
10: Pockros PJ. Antifibrotics for chronic hepatitis C. Clin Liver Dis. 2009 Aug;13(3):365-73. doi: 10.1016/j.cld.2009.05.005. Review. PubMed PMID: 19628154.
11: Fischer U, Janssen K, Schulze-Osthoff K. Does caspase inhibition promote clonogenic tumor growth? Cell Cycle. 2007 Dec 15;6(24):3048-53. Epub 2007 Oct 2. Review. PubMed PMID: 18073530.
12: Ueno Y, Ohmi T, Yamamoto M, Kato N, Moriguchi Y, Kojima M, Shimozono R, Suzuki S, Matsuura T, Eda H. Orally-administered caspase inhibitor PF-03491390 is retained in the liver for prolonged periods with low systemic exposure, exerting a hepatoprotective effect against alpha-fas-induced liver injury in a mouse model. J Pharmacol Sci. 2007 Oct;105(2):201-5. Epub 2007 Oct 6. PubMed PMID: 17928737.
13: Pockros PJ, Schiff ER, Shiffman ML, McHutchison JG, Gish RG, Afdhal NH, Makhviladze M, Huyghe M, Hecht D, Oltersdorf T, Shapiro DA. Oral IDN-6556, an antiapoptotic caspase inhibitor, may lower aminotransferase activity in patients with chronic hepatitis C. Hepatology. 2007 Aug;46(2):324-9. PubMed PMID: 17654603.
14: Georgiev P, Clavien PA, Gores GJ. Liver graft protection by antiapoptotic drugs: a step further. Liver Transpl. 2007 Mar;13(3):318-20. PubMed PMID: 17318874.
15: Hoglen NC, Anselmo DM, Katori M, Kaldas M, Shen XD, Valentino KL, Lassman C, Busuttil RW, Kupiec-Weglinski JW, Farmer DG. A caspase inhibitor, IDN-6556, ameliorates early hepatic injury in an ex vivo rat model of warm and cold ischemia. Liver Transpl. 2007 Mar;13(3):361-6. PubMed PMID: 17318854.
16: Baskin-Bey ES, Washburn K, Feng S, Oltersdorf T, Shapiro D, Huyghe M, Burgart L, Garrity-Park M, van Vilsteren FG, Oliver LK, Rosen CB, Gores GJ. Clinical Trial of the Pan-Caspase Inhibitor, IDN-6556, in Human Liver Preservation Injury. Am J Transplant. 2007 Jan;7(1):218-25. PubMed PMID: 17227570.
17: Davis GL. New therapies: oral inhibitors and immune modulators. Clin Liver Dis. 2006 Nov;10(4):867-80. Review. PubMed PMID: 17164122.
18: Leung-Toung R, Zhao Y, Li W, Tam TF, Karimian K, Spino M. Thiol proteases: inhibitors and potential therapeutic targets. Curr Med Chem. 2006;13(5):547-81. Review. PubMed PMID: 16515521.
19: Linton SD, Aja T, Armstrong RA, Bai X, Chen LS, Chen N, Ching B, Contreras P, Diaz JL, Fisher CD, Fritz LC, Gladstone P, Groessl T, Gu X, Herrmann J, Hirakawa BP, Hoglen NC, Jahangiri KG, Kalish VJ, Karanewsky DS, Kodandapani L, Krebs J, McQuiston J, Meduna SP, Nalley K, Robinson ED, Sayers RO, Sebring K, Spada AP, Ternansky RJ, Tomaselli KJ, Ullman BR, Valentino KL, Weeks S, Winn D, Wu JC, Yeo P, Zhang CZ. First-in-class pan caspase inhibitor developed for the treatment of liver disease. J Med Chem. 2005 Nov 3;48(22):6779-82. PubMed PMID: 16250635.
20: Quadri SM, Segall L, de Perrot M, Han B, Edwards V, Jones N, Waddell TK, Liu M, Keshavjee S. Caspase inhibition improves ischemia-reperfusion injury after lung transplantation. Am J Transplant. 2005 Feb;5(2):292-9. PubMed PMID: 15643988.








